molecular formula C25H22N2O3 B11272334 1-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylurea

1-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylurea

Cat. No.: B11272334
M. Wt: 398.5 g/mol
InChI Key: BXVYWPXVRYTPQT-UHFFFAOYSA-N
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Description

3-{4-OXO-2-[4-(PROPAN-2-YL)PHENYL]-4H-CHROMEN-6-YL}-1-PHENYLUREA is a complex organic compound that belongs to the class of chromenyl ureas This compound is characterized by the presence of a chromenyl ring system fused with a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-OXO-2-[4-(PROPAN-2-YL)PHENYL]-4H-CHROMEN-6-YL}-1-PHENYLUREA typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylphenylacetic acid with salicylaldehyde to form the chromenyl intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{4-OXO-2-[4-(PROPAN-2-YL)PHENYL]-4H-CHROMEN-6-YL}-1-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where different nucleophiles replace the phenyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{4-OXO-2-[4-(PROPAN-2-YL)PHENYL]-4H-CHROMEN-6-YL}-1-PHENYLUREA involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound also interacts with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • **4-OXO-2-[4-(PROPAN-2-YL)PHENYL]-4H-CHROMEN-6-YL}-1-PHENYLUREA
  • **3-{4-OXO-2-[4-(METHYL)PHENYL]-4H-CHROMEN-6-YL}-1-PHENYLUREA
  • **3-{4-OXO-2-[4-(ETHYL)PHENYL]-4H-CHROMEN-6-YL}-1-PHENYLUREA

Uniqueness

3-{4-OXO-2-[4-(PROPAN-2-YL)PHENYL]-4H-CHROMEN-6-YL}-1-PHENYLUREA stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]-3-phenylurea

InChI

InChI=1S/C25H22N2O3/c1-16(2)17-8-10-18(11-9-17)24-15-22(28)21-14-20(12-13-23(21)30-24)27-25(29)26-19-6-4-3-5-7-19/h3-16H,1-2H3,(H2,26,27,29)

InChI Key

BXVYWPXVRYTPQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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